4-[(FURAN-2-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
Overview
Description
4-[(FURAN-2-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a furan ring, a trifluoromethyl-substituted phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(FURAN-2-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the preparation of the furan-2-ylmethyl group through a series of reactions starting from furan. Common reagents include alkyl halides and bases.
Synthesis of the Trifluoromethyl-Substituted Phenyl Group:
Coupling with Piperazine: The final step involves coupling the furan-2-ylmethyl intermediate and the trifluoromethyl-substituted phenyl group with piperazine-1-carboxamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(FURAN-2-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(FURAN-2-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(FURAN-2-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The piperazine ring can enhance its solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(FURAN-2-YL)METHYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE: shares similarities with other compounds that have a furan ring, trifluoromethyl group, or piperazine ring. Examples include:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the furan ring contributes to its electronic properties.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c18-17(19,20)14-5-1-2-6-15(14)21-16(24)23-9-7-22(8-10-23)12-13-4-3-11-25-13/h1-6,11H,7-10,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBPJWPXFQSVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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